![molecular formula C11H21NO4 B042937 tert-Butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate CAS No. 603130-12-7](/img/structure/B42937.png)
tert-Butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate
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Overview
Description
“tert-Butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate” is a chemical compound with the molecular formula C11H21NO4 . It is also known by its IUPAC name, tert-butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate .
Synthesis Analysis
The synthesis of this compound involves a reaction with sodium hypochlorite, 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical, Aliquat 336, sodium hydrogencarbonate, and potassium bromide in Isopropyl acetate at 0 - 10℃ for 1.5 hours . The reaction mixture is then stirred at 10°C for 90 minutes .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-4-5-9(6-13)15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound undergoes a reaction with sodium hypochlorite, 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical, Aliquat 336, sodium hydrogencarbonate, and potassium bromide in Isopropyl acetate at 0 - 10℃ for 1.5 hours . The reaction mixture is then stirred at 10°C for 90 minutes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 231.29 . It is a solid at room temperature . The compound should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Antiviral Applications
1,5-Anhydro-2,3,4-trideoxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-D-erythrohexitol has been investigated for its antiviral properties. Notably, it has shown promise as a neuraminidase inhibitor . Neuraminidase is an enzyme involved in the release of new viral particles from infected cells. By inhibiting neuraminidase, this compound may help prevent the spread of certain viruses, including influenza .
Medicinal Chemistry
a. Synthesis of 1,4-Diphenylpiperazines: Researchers have utilized 1,5-Anhydro-2,3,4-trideoxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-D-erythrohexitol as a precursor in the synthesis of 1,4-diphenylpiperazines . These compounds have diverse pharmacological activities and are of interest in medicinal chemistry. For instance, they may exhibit antipsychotic, antidepressant, or antihypertensive effects .
Carbohydrate Chemistry
a. Stereoselective Nitrogen Introduction: The synthesis of 1,5-Anhydro-2,3,4-trideoxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-D-erythrohexitol involves a stereospecific introduction of nitrogen functionality at C-4 using an oxazoline intermediate. This process highlights its relevance in carbohydrate chemistry and provides a valuable synthetic route for related compounds .
Safety and Hazards
The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H315-H319, indicating that it causes skin irritation and serious eye irritation . Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362, which provide guidance on how to handle the compound safely .
properties
IUPAC Name |
tert-butyl N-[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-4-5-9(6-13)15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBZAGUOZDYGKG-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(OC1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](OC1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate |
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